

## FAPI-74 for Imaging Fibrosis and Non-Oncological Diseases: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on activated fibroblasts, particularly in environments of tissue remodeling, such as cancer stroma, sites of inflammation, and fibrotic tissues.[1][2] Its expression is minimal in most healthy adult tissues, making it an attractive target for diagnostic imaging and targeted therapy.[1][3] FAP-inhibitor (FAPI) tracers, such as **FAPI-74**, are quinoline-based molecules that can be labeled with positron-emitting radionuclides for PET imaging.[4] **FAPI-74**, in particular, is designed with a NOTA chelator, allowing it to be labeled with either Gallium-68 (68Ga) or, more advantageously for large-scale production and image quality, Fluorine-18 (18F) via an aluminum-fluoride chelation method ([18F]AIF-**FAPI-74**).[5][6]

This guide provides an in-depth technical overview of [18F]**FAPI-74**, focusing on its application in imaging fibrosis and other non-oncological, inflammatory diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.

### **Core Principles and Mechanism of Action**

Fibroblast activation is a key pathological feature of fibrotic diseases. Stimulated by factors like transforming growth factor- $\beta$  (TGF- $\beta$ ), quiescent fibroblasts differentiate into activated fibroblasts (myofibroblasts).[2][3] These activated cells are characterized by the expression of

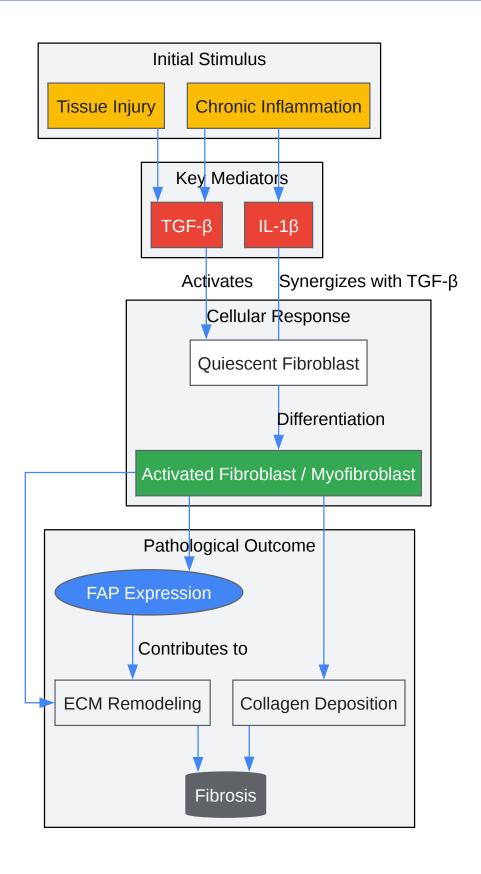


proteins like  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) and FAP.[3][7] FAP plays a role in extracellular matrix (ECM) remodeling.[1][8]

Radiolabeled **FAPI-74** is administered intravenously, circulates through the bloodstream, and binds with high affinity to FAP expressed on the surface of these activated fibroblasts. The positron-emitting <sup>18</sup>F isotope decays, producing gamma rays that are detected by a PET scanner, allowing for the non-invasive, whole-body visualization and quantification of fibrotic and inflammatory processes.[9][10]

## **Visualization of FAP-Mediated Fibrosis Pathway**





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Caption: Signaling pathway of fibroblast activation and FAP expression in fibrosis.



# **Applications in Fibrosis and Non-Oncological Diseases**

While FAPI PET imaging was initially developed for oncology, its ability to target activated fibroblasts makes it a powerful tool for assessing a range of non-malignant conditions.[11]

- Idiopathic Pulmonary Fibrosis (IPF): FAPI-PET/CT can visualize and quantify active fibrotic changes in the lungs.[12][13] Studies have shown a positive correlation between the "fibrotic active volume" measured by [18F]FAPI-74 PET and disease severity assessed by HRCT and pulmonary function tests.[12][14] This suggests FAPI-PET could serve as a biomarker for disease activity and progression.[3][14]
- Cardiac Diseases: In conditions like cardiac allograft vasculopathy (CAV), which involves fibrosis, [18F]FAPI-74 PET/CT has been used in preclinical models to monitor fibrosis progression.[10] It also shows potential for imaging fibrosis after myocardial infarction.
- Liver Fibrosis: FAP is upregulated in activated hepatic stellate cells during liver fibrosis.[7]
   Pharmacological inhibition of FAP has been shown to reduce liver fibrosis in animal models, indicating the potential of FAPI imaging to assess the severity of liver disease.[7]
- Inflammatory and Autoimmune Diseases: FAP is also expressed in the stroma of tissues
  affected by chronic inflammation, such as in IgG4-related disease and inflammatory arthritis.
   [11] FAPI-PET may help differentiate between active inflammatory and chronic fibrotic stages
  of these diseases.[11]

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies involving [18F]**FAPI-74**.

# Table 1: Biodistribution of [18F]FAPI-74 in Humans (Normal Organs)



Organ	SUVmean (1 hour p.i.)	SUVmax (1 hour p.i.)	Reference
Brain	~0.1	~0.2	[5]
Liver	~1.5 - 2.0	~2.5 - 3.0	[5]
Kidneys	~1.5 - 2.0	~3.0 - 4.0	[5]
Spleen	~1.0 - 1.5	~2.0 - 2.5	[5]
Pancreas	~1.0	~1.5	[5]
Muscle	~0.5 - 0.8	~1.0 - 1.5	[5]
Blood Pool (Aorta)	~1.5 - 2.0	~2.5 - 3.0	[5]

Data are approximate values derived from published studies for illustrative purposes. p.i. = post-injection.

Table 2: [18F]FAPI-74 Uptake in Fibrotic vs. Normal Lung

**Tissue** 

Parameter	IPF Patients (Fibrotic Lung)	Control Group (Normal Lung)	Reference
SUVmean	1.40 (Median)	0.90 (Median)	[12]
SUVmax	Statistically significant increase	Lower baseline	[12][14]
Fibrotic Active Volume (FAV)	Correlates with disease severity (R=0.887 vs HRCT)	Not applicable	[12][14]

**Table 3: Radiation Dosimetry of FAPI-74 Tracers** 



Radiotracer	Effective Dose (mSv/100 MBq)	Typical Administered Activity (MBq)	Total Effective Dose (mSv)	Reference
[ <sup>18</sup> F]FAPI-74	1.4 ± 0.2	259 ± 26	~3.5 - 4.0	[4][5]
[68Ga]FAPI-74	1.6	263	~4.2	[4][5]
[ <sup>18</sup> F]FDG	~1.9	~370	~7.0	[5]

# Experimental Protocols Protocol 1: Radiosynthesis of [18F]AIF-FAPI-74

This protocol describes a common, automated method for labeling FAPI-74 with 18F.[6][15][16]

- [18F]Fluoride Production: Produce non-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.
- Trapping: Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA Light).
- Elution: Elute the [18F]fluoride from the cartridge into a reaction vessel using a small volume (~0.3-0.4 mL) of 0.5 M sodium acetate buffer (pH ~3.9).[5][16]
- Complexation Reaction:
  - To the [18F]fluoride solution, add a precursor mixture containing:
    - Dimethyl sulfoxide (DMSO) as the solvent.
    - A solution of aluminum chloride (AlCl<sub>3</sub>), typically 10 mM.[4][17]
    - The **FAPI-74** precursor (e.g., 4 mM solution).[4]
    - An antioxidant like ascorbic acid may be included.[17]
  - Heat the reaction mixture at 95-105°C for 15 minutes.[4][6][16] During this step, the [18F]fluoride complexes with the aluminum, which is then chelated by the NOTA ligand on the **FAPI-74** molecule.

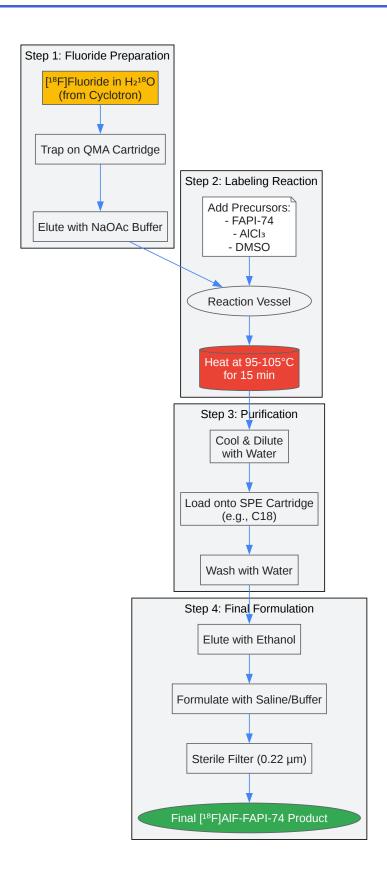


### • Purification:

- After cooling, dilute the reaction mixture with water.
- Pass the diluted solution through a solid-phase extraction (SPE) cartridge (e.g., Oasis
   HLB or C18).[4][16] The radiolabeled product is retained on the cartridge while unreacted
   [18F]fluoride and other hydrophilic impurities pass through.
- Wash the cartridge with sterile water.
- Final Formulation:
  - Elute the purified [18F]AIF-FAPI-74 from the cartridge using ethanol.[4][5]
  - Dilute the final product with a suitable buffer (e.g., phosphate buffer) and sterile saline for injection.
  - Pass the final solution through a 0.22-μm sterile filter into a sterile vial.
- Quality Control: Perform standard quality control tests, including radiochemical purity (via HPLC), pH, sterility, and endotoxin levels.

## Visualization of [18F]AIF-FAPI-74 Radiosynthesis Workflow





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Caption: Workflow for the automated radiosynthesis of [18F]AIF-FAPI-74.



### Protocol 2: Clinical [18F]FAPI-74 PET/CT Imaging

- Patient Preparation: Unlike [18F]FDG PET, no special preparation such as fasting is required for FAPI imaging. Patients should be well-hydrated.
- Tracer Administration: Administer [18F]FAPI-74 intravenously. The typical injected activity for adults is in the range of 199–290 MBq.[5][12]
- Uptake Time: The optimal time for imaging is typically 60 minutes post-injection.[6][12][18] Dynamic imaging can also be performed immediately after injection, with static images acquired at later time points (e.g., 10 min, 1h, 3h) for dosimetry studies.[4][5]
- PET/CT Acquisition:
  - Perform a low-dose CT scan for attenuation correction and anatomical localization.
  - Acquire PET data in 3D mode, typically covering the area from the skull base to the midthigh.
  - Acquisition time is usually 2-3 minutes per bed position.[12]
- Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM)
   with corrections for attenuation, scatter, and randoms.[6]
- Image Analysis:
  - Analyze images visually for areas of abnormal tracer uptake.
  - Perform semi-quantitative analysis by drawing regions of interest (ROIs) or volumes of interest (VOIs) over target lesions and normal organs.
  - Calculate standardized uptake values (SUV), such as SUVmax and SUVmean.[5]
  - For fibrotic diseases, calculate metrics like the fibrotic active volume (FAV), which is determined by applying an isocontour threshold (e.g., 45% of SUVmax) to delineate the volume of active disease.[12]

### **Visualization of Clinical FAPI-PET Workflow**





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Caption: General experimental workflow for a clinical FAPI-PET/CT study.

### **Conclusion and Future Directions**

[18F]**FAPI-74** is a promising radiopharmaceutical that extends the utility of PET imaging beyond oncology into the realm of fibrosis and inflammatory diseases. Its ability to target activated fibroblasts provides a direct, non-invasive method to assess the activity and extent of pathological tissue remodeling.[9] The favorable characteristics of the <sup>18</sup>F label, combined with the high target-to-background ratios achieved, position **FAPI-74** as a superior imaging agent for many applications compared to traditional methods.[12][13]

Future research will focus on validating its role as a biomarker for predicting disease progression, monitoring response to anti-fibrotic therapies, and guiding the development of novel FAP-targeted theranostics for non-oncological conditions.[14][19] Large-scale, prospective clinical trials are needed to fully establish its clinical efficacy and integrate it into standard diagnostic pathways.[9][20]

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### Foundational & Exploratory





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